molecular formula C9H13N B7769259 N,N-Dimethyl-o-toluidine CAS No. 29256-93-7

N,N-Dimethyl-o-toluidine

Cat. No.: B7769259
CAS No.: 29256-93-7
M. Wt: 135.21 g/mol
InChI Key: JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-o-toluidine: is an organic compound with the chemical formula C9H13N . It is a clear, colorless liquid with an aromatic odor and is less dense than water. This compound is used in various industrial applications, including as a polymerization catalyst and in the production of dyes and medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-o-toluidine can be synthesized through the methylation of o-toluidine. The process involves the reaction of o-toluidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of 2-nitrotoluene to produce o-toluidine, which is then methylated using dimethyl sulfate or methyl chloride in the presence of a base .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N,N-Dimethyl-o-toluidine exerts its effects through various chemical interactions. It neutralizes acids in exothermic reactions to form salts and water. The compound can also generate hydrogen gas when combined with strong reducing agents like hydrides . The molecular targets and pathways involved in these reactions include the formation of salts and the release of hydrogen gas .

Comparison with Similar Compounds

  • N,N-Dimethyl-p-toluidine
  • N,N-Dimethyl-m-toluidine
  • N,N-Dimethylaniline

Comparison: N,N-Dimethyl-o-toluidine is unique due to its specific position of the methyl group on the benzene ring, which influences its reactivity and applications. Compared to N,N-Dimethyl-p-toluidine and N,N-Dimethyl-m-toluidine, the ortho position of the methyl group in this compound makes it more suitable for certain polymerization reactions and as a hardener in dental applications .

Properties

IUPAC Name

N,N,2-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
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InChI Key

JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N(C)C
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Molecular Formula

C9H13N
Record name N,N-DIMETHYL-O-TOLUIDINE
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DSSTOX Substance ID

DTXSID8052279
Record name N,N,2-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned., Clear colorless liquid with an aromatic odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N-DIMETHYL-O-TOLUIDINE
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CAS No.

609-72-3, 29256-93-7
Record name N,N-DIMETHYL-O-TOLUIDINE
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Record name N,N,2-TRIMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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